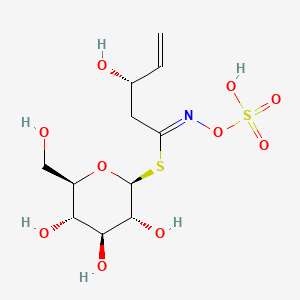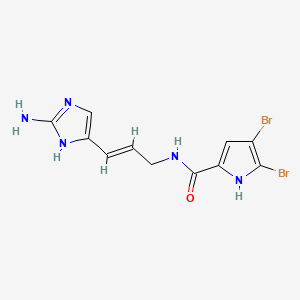
Oroidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oroidine is a member of pyrroles and a secondary carboxamide. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Anti-Biofilm Activity
Oroidin shows potential in inhibiting biofilm formation. A study on a 50-compound library based on oroidin revealed significant anti-biofilm activity against Pseudomonas aeruginosa strains. The most effective analogues contained a 2-aminoimidazole motif and a dibrominated pyrrolecarboxamide subunit, highlighting specific structural properties necessary for biological response (Richards et al., 2008). Another study synthesized a diverse oroidin library and found them effective against common proteobacteria biofilms (Ballard et al., 2009). Richards et al. (2009) also developed reverse amide 2-aminoimidazole oroidin analogues that inhibited and dispersed Pseudomonas aeruginosa biofilms (Richards et al., 2009).
Antimicrobial and Antifungal Properties
Oroidin exhibits antimicrobial activity, particularly against Gram-positive bacteria. Zidar et al. (2014) found oroidin and its analogues to have significant antimicrobial properties against various bacterial and fungal strains. Notably, some derivatives showed potent Gram-positive antibacterial activity, with potential as antimicrobial leads (Zidar et al., 2014). Moreover, a study by da Silva et al. (2011) revealed that oroidin inhibited the activity of Pdr5p, an enzyme responsible for multidrug resistance in yeast, suggesting its role in combating drug-resistant pathogens (da Silva et al., 2011).
Potential in Cancer Research
Research into the anticancer potential of oroidin-derived compounds has been conducted. Dyson et al. (2014) synthesized focused compound libraries from oroidin, identifying several analogues as potent inhibitors of cell growth in various cancer cell lines, particularly colon cancer (Dyson et al., 2014).
HIV-1 Inhibition
Oroidin has shown promise in inhibiting HIV-1. O'Rourke et al. (2016) identified oroidin as an inhibitor of HIV-1 replication, with no associated toxicity. This compound inhibited the activity of HIV-1 Reverse Transcriptase, supporting the exploration of marine natural products for anti-viral drug discovery (O’Rourke et al., 2016).
Antifouling Properties
Oroidin has been identified as an effective antifouling agent. Tsukamoto et al. (1996) isolated oroidin from the marine sponge Agelas mauritiana, demonstrating its ability to inhibit larval metamorphosis of barnacles, indicating its potential as an antifouling compound (Tsukamoto et al., 1996).
Biosynthesis and Chemical Synthesis Studies
Studies on oroidin's biosynthesis and chemical synthesis have also been significant. For instance, Wang et al. (2010) achieved de novo synthesis of 7-(15)N-oroidin, providing insights into the biosynthesis of pyrrole-imidazole alkaloids (Wang et al., 2010). Similarly, research by Du et al. (2006) on the functionalization of imidazoles led to new methods in the synthesis of oroidin marine alkaloids (Du et al., 2006).
Eigenschaften
CAS-Nummer |
34649-22-4 |
|---|---|
Molekularformel |
C11H11Br2N5O |
Molekulargewicht |
389.05 g/mol |
IUPAC-Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+ |
InChI-Schlüssel |
QKJAXHBFQSBDAR-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N |
SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |
Kanonische SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |
Synonyme |
7-(15)N-oroidin oroidin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



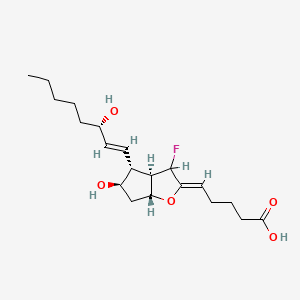
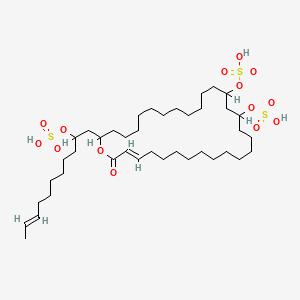


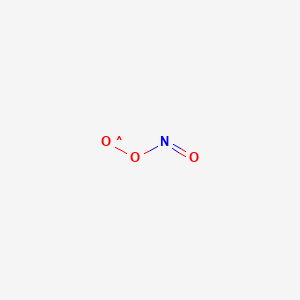


![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)
![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)

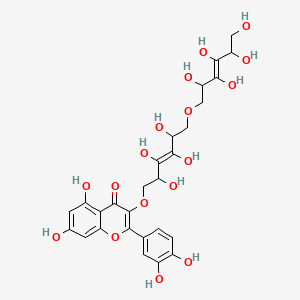
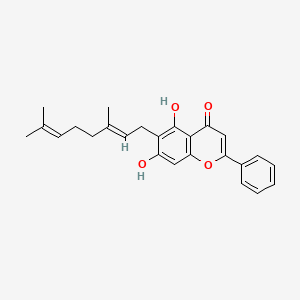
![N-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1234742.png)
